Risdiplam-d4
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Overview
Description
Risdiplam-d4 is a deuterated form of risdiplam, a small molecule that acts as a survival motor neuron 2 (SMN2) pre-messenger RNA splicing modifier. It is primarily used in the treatment of spinal muscular atrophy (SMA), a genetic disorder characterized by the loss of motor neurons, leading to muscle weakness and atrophy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of risdiplam-d4 involves the incorporation of deuterium atoms into the risdiplam molecule. This can be achieved through various methods, including deuterium exchange reactions and the use of deuterated reagents. The specific synthetic routes and reaction conditions for this compound are proprietary and not publicly disclosed in detail .
Industrial Production Methods
Industrial production of this compound likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Risdiplam-d4, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The specific conditions depend on the desired reaction and the functional groups present in the molecule .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered hydrogen content .
Scientific Research Applications
Risdiplam-d4 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of risdiplam.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Primarily used in the treatment of spinal muscular atrophy by increasing the levels of functional SMN protein.
Industry: Employed in the development of new therapeutic agents and in drug discovery research
Mechanism of Action
Risdiplam-d4 exerts its effects by modifying the splicing of SMN2 pre-messenger RNA to include exon 7, resulting in the production of functional SMN protein. This protein is crucial for the survival of motor neurons. The molecular targets and pathways involved include the SMN2 gene and the splicing machinery .
Comparison with Similar Compounds
Similar Compounds
Nusinersen: An antisense oligonucleotide that also targets SMN2 pre-messenger RNA splicing but requires intrathecal administration.
Onasemnogene abeparvovec: A gene therapy that delivers a functional copy of the SMN1 gene using a viral vector.
Branaplam: Another small molecule splicing modifier with a similar mechanism of action
Uniqueness
Risdiplam-d4 is unique due to its oral bioavailability, making it more convenient for patients compared to nusinersen and onasemnogene abeparvovec, which require more invasive administration methods. Additionally, the deuterated form may offer improved pharmacokinetic properties .
Properties
Molecular Formula |
C22H23N7O |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-7-(5,5,8,8-tetradeuterio-4,7-diazaspiro[2.5]octan-7-yl)pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C22H23N7O/c1-14-9-18(26-29-11-15(2)24-21(14)29)17-10-20(30)28-12-16(3-4-19(28)25-17)27-8-7-23-22(13-27)5-6-22/h3-4,9-12,23H,5-8,13H2,1-2H3/i7D2,13D2 |
InChI Key |
ASKZRYGFUPSJPN-YCCQUKDNSA-N |
Isomeric SMILES |
[2H]C1(CN(C(C2(N1)CC2)([2H])[2H])C3=CN4C(=NC(=CC4=O)C5=NN6C=C(N=C6C(=C5)C)C)C=C3)[2H] |
Canonical SMILES |
CC1=CC(=NN2C1=NC(=C2)C)C3=CC(=O)N4C=C(C=CC4=N3)N5CCNC6(C5)CC6 |
Origin of Product |
United States |
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